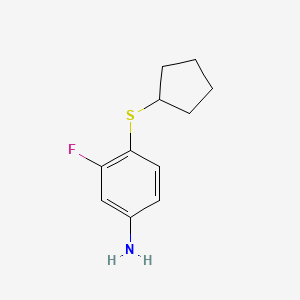

4-(Cyclopentylsulfanyl)-3-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylsulfanyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULMNOKUHBVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 4 Cyclopentylsulfanyl 3 Fluoroaniline and Analogous Structures

Regioselective and Stereoselective Synthesis of Fluoroaniline (B8554772) Derivatives

Achieving specific substitution patterns on the aniline (B41778) ring is paramount for tailoring the properties of the final compound. The interplay between the directing effects of the amino group, the fluorine atom, and the sulfur substituent necessitates precise control over reaction conditions and reagent choice.

The introduction of chirality, particularly at the sulfur atom or an adjacent carbon, adds a critical dimension to the synthesis of organosulfur-fluorinated anilines. Such stereocenters can profoundly influence the biological activity of the target molecules.

Enantiospecific synthesis of these analogues often relies on the use of chiral auxiliaries. Chiral sulfinyl groups have proven to be versatile for the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua One major strategy involves the stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov This approach offers high stereoselectivity and a broad substrate scope. nih.gov For instance, diastereoselective additions of various nucleophiles to N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine are used to create trifluoromethylated amino compounds. bioorganica.com.ua

Another powerful method involves the enantiospecific nucleophilic substitution on a chiral sulfur center. Researchers have demonstrated that chiral sulfonimidoyl fluorides can react with anilines in an enantiospecific manner when activated by a Lewis acid like Ca(NTf₂)₂, proceeding with an inversion of configuration at the sulfur stereocenter. wur.nl This method provides access to chiral sulfonimidamides, which are analogs of sulfonamides, with a defined three-dimensional structure. wur.nl

Table 1: Examples of Enantioselective Reactions for Chiral Amine Synthesis

| Reaction Type | Chiral Source | Key Features | Typical Stereoselectivity |

|---|---|---|---|

| Addition to N-sulfinyl imines | N-tert-butylsulfinyl group | High diastereoselectivity, broad substrate scope. | High (often >90% de) |

| Nucleophilic substitution at sulfur | Chiral sulfonimidoyl fluorides | Enantiospecific reaction with inversion of stereochemistry. | High enantiospecificity |

The regiochemical placement of fluorine and sulfur substituents on the aniline ring is crucial and can be achieved through several strategic pathways. Traditional methods often involve the reduction of a corresponding fluorinated and sulfonated nitrobenzene precursor. google.com For example, the synthesis of 2,4-difluoroaniline can start from 1,2,3-trichlorobenzene, which undergoes nitration, fluorination, and subsequent catalytic hydrogenation to reduce the nitro group and hydrogenolyze a chlorine atom. google.com

More modern approaches utilize transition-metal-catalyzed C-H functionalization, which offers a more direct and atom-economical route. bath.ac.uk Palladium catalysis, in particular, has been employed for the non-directed, para-selective C-H alkynylation of aniline derivatives using a specialized S,O-ligand system. nih.gov While this method focuses on alkynylation, it highlights the potential for regioselective functionalization of anilines at the para-position, which could be adapted for sulfur introduction. The inherent challenge in C-H functionalization is differentiating between sterically and electronically similar C-H bonds, but catalyst and ligand design can overcome this to achieve high regioselectivity. bath.ac.uk

For the target molecule, 4-(Cyclopentylsulfanyl)-3-fluoroaniline, a plausible retrosynthetic analysis would involve the formation of the C-S bond on a pre-functionalized 3-fluoroaniline (B1664137) core or the fluorination of a 4-(cyclopentylsulfanyl)aniline intermediate. The choice of strategy depends on the availability of starting materials and the compatibility of the functional groups with the reaction conditions.

Novel Carbon-Sulfur Bond Formation in Aniline Systems

The creation of the C-S bond is a key step in the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, recent advancements have focused on more efficient and versatile catalytic approaches.

Transition-metal catalysis is at the forefront of modern C-S bond formation. acs.org These reactions often involve the cross-coupling of an aryl halide with a thiol. For aniline systems, this would typically involve reacting a halo-fluoroaniline derivative with cyclopentanethiol in the presence of a suitable metal catalyst, such as palladium or copper.

Visible-light-induced photoredox catalysis has emerged as a powerful and green alternative for forming C-S bonds. researchgate.net This method can generate highly reactive sulfur-centered radicals from thiols or sulfonyl derivatives under mild conditions. researchgate.net These radicals can then engage with aromatic systems to form the desired C-S bond. This approach avoids the need for pre-functionalized aryl halides and often proceeds with high efficiency. researchgate.net

Organocatalysis also provides metal-free alternatives for C-S bond construction. The sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is a prominent example of an organocatalytic C-S bond-forming reaction. acs.org While not directly applicable to the aromatic aniline core, this strategy is useful for creating sulfur-containing side chains in more complex analogs.

Domino and Cascade Reaction Sequences for Functionalized Fluoroanilines

A recently developed four-step domino process allows for the construction of a variety of functionalized ortho-fluoroanilines with yields up to 80%. chemrxiv.orgresearchgate.net This metal-free approach involves the simultaneous construction of the benzene ring while installing both the amine and fluorine groups, starting from acyclic compounds. researchgate.net This strategy bypasses the selectivity issues often encountered in transition-metal-catalyzed fluorination of pre-formed anilines. chemrxiv.orgresearchgate.net Such a method could be adapted to produce a 3-fluoroaniline core, which could then be further functionalized at the 4-position with the cyclopentylsulfanyl group.

Gold-catalyzed domino reactions have also been shown to be effective in synthesizing complex heterocyclic structures, demonstrating the power of cascade catalysis to rapidly build molecular complexity. mdpi.com While applied to different scaffolds, the principles of designing cascade sequences—where one reaction sets up the substrate for the next—are broadly applicable in organic synthesis.

Catalytic Approaches in the Synthesis of Substituted Anilines

Catalysis is central to the modern synthesis of substituted anilines. Transition-metal catalysis, in particular, provides powerful tools for forming C-N, C-C, and C-heteroatom bonds with high efficiency and selectivity.

A significant recent development is the photoinduced, copper-catalyzed enantioconvergent alkylation of anilines. organic-chemistry.orgdicp.ac.cn This method uses a chiral copper catalyst to couple racemic tertiary alkyl electrophiles with aniline nucleophiles, creating a new C-N bond with high enantioselectivity at the newly formed stereocenter. organic-chemistry.orgdicp.ac.cnresearcher.life The reaction proceeds at low temperatures (-78 °C) under blue LED irradiation, conditions under which the uncatalyzed reaction does not occur. dicp.ac.cnacs.org Mechanistic studies suggest the reaction involves a copper(I)-anilidyl radical intermediate that couples with the alkyl radical to form the C-N bond with stereocontrol. organic-chemistry.orgcaltech.edu

Tandem reactions catalyzed by transition metals are also highly effective. For example, the one-pot reductive amination of aldehydes with nitroarenes is an attractive method for producing N-substituted anilines. nih.gov This process, often catalyzed by reusable metal nanoparticles, involves the reduction of the nitro group to an amine, condensation with an aldehyde to form an imine, and subsequent reduction of the imine to the final secondary amine. nih.gov

Furthermore, various metals including copper, iron, gold, and silver have been used to catalyze the coupling of anilines, aldehydes, and alkynes to produce substituted quinolines, showcasing the versatility of metal catalysis in building complex structures from simple aniline precursors. chemrevlett.com

Table 2: Overview of Catalytic Methods in Aniline Synthesis

| Catalytic Method | Metal/Catalyst | Transformation | Key Advantage |

|---|---|---|---|

| Photoinduced Alkylation | Copper/Chiral Ligand | Aniline + Alkyl Halide → N-Alkylaniline | Enantioconvergent, mild conditions. organic-chemistry.orgdicp.ac.cn |

| Reductive Amination | Pd, Pt, Au Nanoparticles | Nitroarene + Aldehyde → Secondary Aniline | One-pot, high atom economy. nih.gov |

| C-H Functionalization | Palladium/S,O-Ligand | Aniline → para-Alkynylated Aniline | Direct functionalization, high regioselectivity. nih.gov |

| A³ Coupling | Copper, Iron, Gold | Aniline + Aldehyde + Alkyne → Quinolines | Multi-component reaction, molecular complexity. chemrevlett.com |

Theoretical and Mechanistic Investigations of 4 Cyclopentylsulfanyl 3 Fluoroaniline Reactivity

Reaction Mechanism Elucidation for Transformations Involving the Aniline (B41778) Moiety

The aniline moiety is a primary site of reactivity in 4-(Cyclopentylsulfanyl)-3-fluoroaniline. Its transformations are central to the synthesis of more complex molecules. Key reactions include diazotization, acylation, and oxidation, with mechanisms that are heavily influenced by the electronic nature of the aromatic ring.

One of the most fundamental transformations of the aniline group is diazotization , which involves treating the amine with a reagent like sodium nitrite (NaNO₂) in the presence of a strong acid. This process converts the amino group into a highly versatile diazonium salt. This salt can then undergo various nucleophilic substitution reactions, effectively replacing the original amino group with a wide range of other functionalities. A method for synthesizing alkylthio benzene derivatives involves the simultaneous addition of the diazotization reagent and an alkanethiol nucleophile to a solution of the aniline derivative. utrgv.edu This suggests a pathway where the diazotization and nucleophilic displacement occur concurrently, leading to the formation of a new carbon-sulfur bond and the displacement of nitrogen gas. utrgv.edu

N-acetylation is another critical reaction involving the aniline nitrogen. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is the most crucial parameter for predicting whether an aniline will be N-acetylated. tandfonline.comresearchgate.net A more positive partial charge on the nitrogen atom generally correlates with a higher propensity for acetylation. This reaction is a key step in certain metabolic pathways and is also used synthetically for protecting the amino group.

Furthermore, the aniline moiety can undergo oxidation . Computational electrochemistry studies on various substituted anilines have established linear relationships between their one-electron oxidation potentials and theoretical predictions. umn.edu The energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral aniline in solution provides a good correlation with its oxidation potential. umn.edu For this compound, the interplay of its substituents will modulate this HOMO energy and, consequently, its susceptibility to oxidation.

In reactions with electrophilic partners, such as in anilino-dechlorination reactions, the aniline nitrogen acts as a nucleophile. Kinetic studies of analogous reactions suggest an addition-elimination mechanism. researchgate.net In this mechanism, the rate is significantly affected by the polar effect of the substituents on the aniline ring, which influences the degree of bond formation in the transition state. researchgate.net

Mechanistic Insights into Sulfur-Containing Functional Groups within Fluoroanilines

The cyclopentylsulfanyl group introduces a sulfur atom that significantly influences the molecule's reactivity. The sulfur can act as a nucleophile, be susceptible to oxidation, and electronically modulate the aromatic ring.

The synthesis of alkylthio benzenes from anilines via diazotization and nucleophilic displacement provides a direct mechanistic pathway relevant to the formation of the C-S bond in the target molecule. utrgv.edu In this type of reaction, the thiol (in this case, cyclopentanethiol) acts as the nucleophile that attacks the diazonium salt intermediate. utrgv.edu A potential side reaction in such processes is the oxidation of the sulfhydryl groups to form disulfide bonds, a challenge that can be mitigated by performing the reaction under degassed conditions. utrgv.edu

The sulfur atom in the cyclopentylsulfanyl group itself can undergo oxidation to form sulfoxides and sulfones. These transformations dramatically alter the electronic properties of the substituent, turning it from a potential electron-donating or weakly withdrawing group into a strong electron-withdrawing group. This, in turn, would have a profound impact on the reactivity of the aniline ring.

Influence of Fluoro- and Cyclopentylsulfanyl Substituents on Reaction Pathways

Computational studies on substituted anilines have quantified the importance of such electronic effects. For instance, the presence of electron-withdrawing groups, particularly at the ortho position to the amino group, can significantly modify the parameters related to N-acetylation. tandfonline.comresearchgate.net In the case of this compound, the ortho-fluoro group would be expected to decrease the nucleophilicity of the aniline nitrogen, potentially slowing down reactions like acylation compared to unsubstituted aniline.

The substituents also direct the position of further electrophilic aromatic substitution reactions. The amino group is a strong ortho-, para-director. The cyclopentylsulfanyl group is also generally ortho-, para-directing. However, the fluorine atom is an ortho-, para-director that is deactivating. The ultimate regioselectivity of a reaction would depend on the specific reaction conditions and the nature of the electrophile.

The table below illustrates the expected qualitative influence of the individual substituents on key electronic parameters of the aniline ring, based on general principles observed in computational studies of substituted anilines. tandfonline.comumn.edu

| Substituent | Position | Expected Effect on Amine Nitrogen Partial Charge | Expected Effect on Ring Nucleophilicity | Expected Effect on Oxidation Potential |

| Fluoro | 3- (ortho to amine) | Increase (less negative) | Decrease | Increase |

| Cyclopentylsulfanyl | 4- (para to amine) | Decrease (more negative) | Increase | Decrease |

This table represents generalized electronic influences. The net effect in the actual molecule is a combination of these factors.

Computational Reaction Dynamics and Transition State Analysis

While specific computational studies exclusively on this compound are not widely published, extensive research on related substituted anilines provides a robust framework for understanding its reaction dynamics. tandfonline.comumn.edunih.govarticle4pub.com Density Functional Theory (DFT) is a common method used to model the optimized structures and calculate various physicochemical properties. article4pub.com

Transition state analysis for reactions involving anilines reveals critical details about reaction mechanisms. For example, in nucleophilic substitution reactions where the aniline attacks an electrophile, high negative rho (ρ) values derived from Hammett plots indicate a buildup of positive charge on the aniline nitrogen in the transition state. researchgate.net A calculated β value (e.g., 0.85) in such studies indicates a significant degree of C-N bond formation in the transition state, suggesting the reaction mechanism is highly sensitive to the nucleophilicity of the aniline. researchgate.net

Computational models can predict key descriptors that correlate with reactivity. The calculated partial atomic charge on the amine nitrogen and the nucleophilic susceptibility of the aromatic carbon atoms are primary examples. tandfonline.comresearchgate.net For this compound, a transition state analysis of a reaction like N-acetylation would likely show that the ortho-fluoro group stabilizes the transition state through its inductive electron withdrawal, while the para-cyclopentylsulfanyl group influences the charge distribution across the aromatic ring.

The table below summarizes key parameters often calculated in computational studies and their relevance to predicting the reactivity of substituted anilines like the one .

| Computational Parameter | Relevance to Reactivity |

| Partial Atomic Charge on Nitrogen | Predicts susceptibility to N-acetylation and general nucleophilicity. tandfonline.comresearchgate.net |

| HOMO Energy | Correlates with the one-electron oxidation potential. umn.edu |

| Nucleophilic Susceptibility of Ring Carbons | Determines regioselectivity and propensity for certain metabolic transformations. tandfonline.comresearchgate.net |

| Solvation Free Energy | Improves the accuracy of predictive models for reaction outcomes in solution. umn.edunih.gov |

These computational tools allow for the generation of models that can classify and predict the metabolic fate and general reactivity of substituted anilines, providing powerful support for rational chemical design and synthesis. tandfonline.comnih.gov

Computational Chemistry Applications in the Elucidation of 4 Cyclopentylsulfanyl 3 Fluoroaniline Properties and Design

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity. aimspress.comnih.gov

In 4-(Cyclopentylsulfanyl)-3-fluoroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would be distributed across the aromatic system. Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capacity. A higher value suggests a stronger ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capacity. A lower value suggests a greater ability to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | A small energy gap implies the molecule is more reactive and less kinetically stable. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. | A larger value indicates greater stability and lower reactivity. mdpi.com |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / η). | A larger value indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as -(ELUMO + EHOMO) / 2. | Provides insight into the molecule's overall electron-attracting tendency. mdpi.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as χ² / (2η). | Quantifies the molecule's ability to act as an electrophile. mdpi.com |

This table represents typical parameters derived from computational analysis; specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory utilizes the interaction between the HOMO of one molecule and the LUMO of another to explain and predict the outcomes of chemical reactions. wikipedia.orglibretexts.org It is a powerful tool for understanding reaction mechanisms, regioselectivity, and stereoselectivity. wikipedia.org For this compound, FMO theory could be applied to predict its behavior in various organic reactions, such as cycloadditions or electrophilic aromatic substitutions, by analyzing the orbital symmetry and energy compatibility with potential reaction partners. wikipedia.org

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For a molecule like this compound, which possesses conformational flexibility due to the rotatable bonds associated with the cyclopentylsulfanyl group, conformational analysis is critical. This process involves systematically exploring different spatial arrangements (conformers) to identify the lowest energy, and therefore most stable, structures. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to perform these analyses, revealing the preferred three-dimensional shape of the molecule, which is essential for understanding its interactions with other molecules, such as biological receptors. researchgate.net

Density Functional Theory (DFT) Studies for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. scispace.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. mdpi.com

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the minimum energy. mdpi.comscispace.com For this compound, a DFT method such as B3LYP with a 6-31G** basis set would provide a precise, low-energy three-dimensional structure. scispace.com Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies can be compared with experimental spectra to validate the computational model and assign specific vibrational modes to observed spectral peaks.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aniline (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Cyclopentyl (C-H) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1100 - 1270 researchgate.net |

| C-S | Stretching | 600 - 800 |

This table is based on typical literature values for these functional groups; precise values for this compound would be obtained from a specific DFT calculation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. liverpool.ac.uknih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural features of the molecule. mdpi.com These descriptors are then used to build a statistical model that can predict the properties of new, un-synthesized compounds. nih.gov

For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or even its potential as a kinase inhibitor by training a model on a dataset of similar aniline derivatives with known properties. researchgate.net

Table 3: Common Molecular Descriptors Used in QSPR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Ring Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic properties and charge distribution. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and hydrophobicity. |

In Silico Approaches to Molecular Design and Scaffold Analysis

In silico approaches refer to the use of computer simulations in the design and discovery of new molecules, particularly in the context of medicinal chemistry. nih.gov These methods allow for the rapid screening and evaluation of virtual compounds before committing resources to their synthesis.

For this compound, if it were being investigated as a potential drug candidate, molecular docking would be a key in silico technique. Docking simulations would predict how the molecule binds to the active site of a target protein, providing insights into its potential efficacy as an inhibitor. researchgate.net Furthermore, the core structure, or "scaffold," of the molecule (e.g., the 3-fluoroaniline (B1664137) or cyclopentylsulfanyl-phenyl moiety) can be analyzed. This scaffold analysis helps in designing libraries of related compounds by making systematic modifications to the scaffold to improve binding affinity, selectivity, or other pharmacological properties.

Analysis of Intermolecular Interactions and Non-Covalent Forces

The study of intermolecular interactions and non-covalent forces is crucial for understanding the macroscopic properties of molecular solids, including their crystal packing, melting point, and solubility. For this compound, a molecule with several functional groups capable of engaging in a variety of non-covalent interactions, computational chemistry provides a powerful lens through which to examine these forces. The primary non-covalent interactions expected to govern the supramolecular assembly of this compound are hydrogen bonding, van der Waals forces, and potentially weaker sulfur-aromatic interactions.

Hydrogen Bonding

Computational studies on substituted anilines have extensively characterized the nature of hydrogen bonding involving the amino group. In the case of this compound, the N-H groups can form hydrogen bonds with electronegative atoms on neighboring molecules. The most likely hydrogen bond acceptors are the nitrogen and fluorine atoms.

Density Functional Theory (DFT) calculations on analogous fluoroaniline (B8554772) systems have been used to determine the geometries and energies of such interactions. For instance, N-H···N and N-H···F hydrogen bonds are common motifs in the crystal structures of related compounds. The strength of these bonds is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating nature of the cyclopentylsulfanyl group and the electron-withdrawing nature of the fluorine atom modulate the acidity of the N-H protons and the basicity of the nitrogen and fluorine lone pairs.

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational tool that can be used to characterize the nature of these bonds by analyzing the electron density topology. For typical N-H···N and N-H···F hydrogen bonds in similar aromatic systems, the interaction energies are generally in the range of -10 to -25 kJ/mol.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Interaction Energy (kJ/mol) |

| N-H···N | 2.9 - 3.2 | 160 - 180 | -15 to -25 |

| N-H···F | 3.0 - 3.4 | 150 - 170 | -10 to -20 |

Note: The values in this table are estimations based on computational studies of analogous fluoroaniline and aromatic amine systems and are intended to be illustrative.

Van der Waals Forces

Van der Waals forces, which include London dispersion forces, are a critical component of the intermolecular interactions for a molecule of this size. wikipedia.org The large cyclopentyl group and the aromatic ring provide a significant surface area for these non-directional and distance-dependent interactions. wikipedia.org The sulfur atom, being large and polarizable, also contributes substantially to the dispersion forces. wikipedia.org

Sulfur-Aromatic Interactions

A more subtle but potentially important non-covalent interaction in this compound is the interaction between the sulfur atom of the cyclopentylsulfanyl group and the π-system of the aromatic ring of a neighboring molecule. These S···π interactions have been identified in crystallographic databases and studied computationally. ndsu.edursc.org They are generally considered to be a type of weak van der Waals interaction, with contributions from both electrostatic and dispersion components. ndsu.edursc.org

The geometry of these interactions can vary, with the sulfur atom typically positioned above the plane of the aromatic ring. ndsu.edu Computational studies on model systems, such as the interaction of hydrogen sulfide (B99878) with benzene, have shown that the interaction energy of S···π interactions can be in the range of -5 to -15 kJ/mol. rsc.org The presence of the electron-withdrawing fluorine and electron-donating amino groups on the aromatic ring of this compound will influence the electrostatic potential of the ring and thus the strength and preferred geometry of any S···π interactions.

Table 2: Summary of Key Non-Covalent Interactions in this compound

| Interaction | Key Moieties Involved | Nature of Interaction | Estimated Energy Contribution |

| Hydrogen Bonding | N-H, N, F | Electrostatic, partially covalent | Moderate to Strong |

| Van der Waals Forces | Entire Molecule | Dispersion, dipole-dipole | Strong (cumulative) |

| Sulfur-Aromatic | Sulfur, Aromatic Ring | Electrostatic and Dispersion | Weak to Moderate |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 4 Cyclopentylsulfanyl 3 Fluoroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data for ¹H NMR, ¹³C NMR, or ¹⁹F NMR specific to 4-(Cyclopentylsulfanyl)-3-fluoroaniline were found. This includes chemical shifts, coupling constants, and data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC, which are essential for confirming structural connectivity and assigning complex spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Specific IR and Raman spectra for this compound, which would provide information on the vibrational modes of its functional groups and molecular structure, could not be sourced.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

While the molecular formula (C₁₁H₁₄FNS) allows for a theoretical exact mass calculation, no experimental high-resolution mass spectrometry data were available. Such data would be crucial for confirming the elemental composition and for studying the compound's fragmentation patterns under mass spectrometric conditions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Solvent Effects

There is no available UV-Vis spectroscopic data detailing the electronic transitions of this compound. This information would be used to understand the molecule's chromophores and the effects of different solvents on its electronic structure.

Due to the absence of the necessary scientific data, a detailed article on the advanced spectroscopic characterization of this compound cannot be generated at this time.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture and crystal packing based on experimental single-crystal XRD data cannot be provided at this time.

The determination of a crystal structure through X-ray diffraction is a pivotal experimental technique that provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystalline solid. This analysis is fundamental to understanding the intermolecular interactions that govern the crystal packing, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are crucial in determining the physical properties of the compound, including its melting point, solubility, and polymorphism.

Without experimental XRD data, any discussion on the crystal structure of this compound would be purely speculative. Computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the molecular geometry and potential crystal packing motifs. However, these theoretical models require experimental validation for confirmation.

Further research involving the synthesis of single crystals of this compound and subsequent analysis by X-ray diffraction would be necessary to elucidate its definitive solid-state structure. The resulting crystallographic information would typically include the following parameters, which would be presented in a data table:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Example) |

| Chemical formula | C11H14FNS |

| Formula weight | 211.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1032.1(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.362 |

| Absorption coefficient (mm⁻¹) | 0.287 |

| F(000) | 448 |

| Crystal size (mm³) | 0.25 x 0.18 x 0.12 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

| Goodness-of-fit on F² | 1.05 |

This hypothetical table illustrates the type of data that would be obtained from a successful X-ray diffraction experiment. The values for the unit cell dimensions (a, b, c, α, β, γ), space group, and other parameters would allow for a detailed description of the molecular geometry and the packing of the molecules within the crystal lattice.

Molecular Scaffold Design and Theoretical Applications in Medicinal Chemistry for 4 Cyclopentylsulfanyl 3 Fluoroaniline Derived Frameworks

Conceptualization of 4-(Cyclopentylsulfanyl)-3-fluoroaniline as a Privileged Molecular Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for a variety of biological targets. nih.govopenochem.org These scaffolds are considered versatile templates in drug discovery because they often lead to higher hit rates in screening libraries and provide a solid foundation for lead optimization. openochem.orgeurekaselect.com The term was first introduced in 1988 to describe recurring structural motifs found in numerous active substances. researchgate.net Natural products, with their inherent biological activity and structural diversity, are a rich source of such privileged scaffolds. nih.gov

Theoretically, the this compound framework possesses several features that could qualify it as a privileged scaffold:

Aniline (B41778) Core: The aniline moiety is a common feature in many pharmaceuticals, offering a versatile platform for chemical modification. nih.govcresset-group.com It can participate in various chemical reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

Fluorine Substitution: The presence of a fluorine atom can significantly impact a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity. wikipedia.org The strategic placement of fluorine can block sites of metabolism, thereby enhancing a compound's half-life. wikipedia.org

Cyclopentylsulfanyl Group: This lipophilic group can contribute to the molecule's ability to cross cell membranes and can engage in hydrophobic interactions within a target's binding site. Its non-planar structure can also provide a three-dimensional character that may be beneficial for binding to complex biological targets.

These characteristics suggest that the this compound scaffold is amenable to functionalization and could be adapted to various pharmacophores, a key feature of privileged structures. openochem.org

Principles and Methodologies of Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead generation and optimization. nih.govresearchgate.net Scaffold hopping involves replacing the core framework of a molecule with a different scaffold to improve its properties or to discover novel chemical entities with similar biological activity. nih.govuniroma1.it Bioisosteric replacement, on the other hand, focuses on swapping functional groups with others that possess similar physical or chemical properties, aiming to enhance potency, selectivity, bioavailability, or metabolic stability. wikipedia.orgnih.gov

These techniques could be theoretically applied to the this compound framework to explore new chemical space and optimize its potential as a drug lead. For instance, the cyclopentylsulfanyl group could be replaced with other cyclic or acyclic thioethers to modulate lipophilicity and binding interactions. The fluoro-substituted aniline ring could be "hopped" to a different heterocyclic core that maintains a similar spatial arrangement of key functional groups.

Table 1: Theoretical Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Cyclopentylsulfanyl | Cyclohexylsulfanyl, Tetrahydrofuranyl, Piperidinyl | Modulate lipophilicity, solubility, and potential for hydrogen bonding. |

| Fluoro | Chloro, Trifluoromethyl, Cyano | Alter electronic properties, metabolic stability, and binding interactions. wikipedia.org |

| Aniline (NH2) | Hydroxylamine, Methoxy, Thiol | Modify hydrogen bonding capacity and overall polarity. |

| Phenyl Ring | Thiophene, Pyridine, Naphthalene | Improve efficacy, change binding specificity, or reduce metabolic lability. wikipedia.org |

Theoretical Frameworks for Designing Novel Chemical Entities based on the Aniline Core

The aniline core is a prevalent building block in the synthesis of a wide range of biologically active compounds. nih.govnih.gov The design of novel chemical entities based on this core often involves leveraging its chemical reactivity to introduce diverse substituents that can interact with specific biological targets. rsc.orgijcce.ac.ir In some cases, the aniline structure itself can be associated with metabolic instability or toxicity, prompting medicinal chemists to explore replacements that maintain desired pharmacological properties while improving the safety profile. cresset-group.comumich.eduacs.org

For the this compound framework, several theoretical design strategies can be envisioned:

Derivatization of the Amino Group: The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to introduce new functional groups and explore different binding modes.

Substitution on the Aromatic Ring: The remaining open positions on the aniline ring can be functionalized with various substituents to probe for additional interactions with a target protein.

Modification of the Cyclopentyl Ring: The cyclopentyl group can be substituted or replaced with other cyclic systems to optimize shape complementarity and hydrophobic interactions.

These modifications would be guided by the goal of creating compounds with improved potency, selectivity, and pharmacokinetic properties.

Chemoinformatics and Computational Approaches for Scaffold Analysis and Prioritization

Chemoinformatics provides a suite of computational tools and techniques that are invaluable for analyzing and prioritizing molecular scaffolds in drug discovery. acs.orgnih.gov These methods allow for the systematic investigation of large chemical datasets, helping to identify promising scaffolds and guide the design of new compound libraries. semanticscholar.orgacs.orgnih.gov

In the context of this compound-derived frameworks, chemoinformatics could be applied in several ways:

Scaffold Generation and Clustering: Algorithms can be used to extract the core scaffold from a virtual library of derivatives and group them based on structural similarity. researchgate.netoup.com This allows for the systematic exploration of the chemical space around the parent scaffold.

Diversity Analysis: Computational methods can assess the structural diversity of a compound library based on the this compound scaffold, ensuring broad coverage of the relevant chemical space.

Scaffold-Activity Relationship (SAR) Mapping: By analyzing the biological activity data of a series of derivatives, chemoinformatic tools can help to identify which structural modifications are most influential, thereby guiding future design efforts. researchgate.net

Table 2: Chemoinformatics Tools for Scaffold Analysis

| Tool/Technique | Application |

| Molecular Fingerprinting | Represents molecular structures as bitstrings to enable rapid similarity searching and clustering. researchgate.net |

| Bemis-Murcko Scaffolds | A computational method for defining molecular frameworks by identifying ring systems and linkers. nih.gov |

| Principal Component Analysis (PCA) | A statistical method used to reduce the dimensionality of chemical space and visualize the diversity of a compound library. |

| Matched Molecular Pair Analysis | Identifies pairs of molecules that differ by a single, well-defined structural transformation to quantify the effect of that change on biological activity. |

Structure-Based and Ligand-Based Design Principles for Scaffold Derivatization (Theoretical Considerations)

The derivatization of a scaffold like this compound can be guided by two main computational drug design principles: structure-based drug design (SBDD) and ligand-based drug design (LBDD). ontosight.ailongdom.orgdrugdiscoverynews.com

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically a protein, which can be determined using techniques like X-ray crystallography or NMR spectroscopy. drugdiscoverynews.comnumberanalytics.com With the target structure known, computational methods such as molecular docking can be used to predict how derivatives of the this compound scaffold might bind to the active site. drugdesign.org This allows for the rational design of modifications that are expected to improve binding affinity and selectivity. longdom.orgnumberanalytics.com For example, if the binding pocket has a specific hydrogen bond acceptor, the scaffold could be modified to include a corresponding hydrogen bond donor.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target is unknown, LBDD methods can be employed. ontosight.aigardp.org This approach uses the knowledge of other molecules that are known to bind to the target. numberanalytics.comfiveable.me Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. ontosight.ai A pharmacophore model could be built from a set of known active compounds and then used to design novel this compound derivatives that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that correlate the chemical structures of a series of compounds with their biological activities. ontosight.aistudysmarter.co.uk A QSAR model could be developed for a library of this compound analogs to predict the activity of new, unsynthesized compounds.

By applying these theoretical principles, medicinal chemists can more efficiently explore the chemical space around the this compound scaffold and design new molecules with a higher probability of desired therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 4-(cyclopentylsulfanyl)-3-fluoroaniline, and which reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves sequential steps:

- Nitration : Introduce a nitro group to the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Fluorination : Replace the nitro group with fluorine using KF or Selectfluor® in polar aprotic solvents (e.g., DMF) .

- Reduction : Reduce remaining nitro groups to amines using Fe/HCl or catalytic hydrogenation.

- Thioether Coupling : Introduce the cyclopentylsulfanyl group via nucleophilic aromatic substitution (SNAr) with cyclopentylthiol in the presence of a base (e.g., K₂CO₃) .

Key optimizations include temperature control during fluorination (60–80°C) and stoichiometric ratios in coupling reactions to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ ~5 ppm, broad), and cyclopentyl protons (δ 1.5–2.5 ppm). Fluorine coupling patterns (e.g., para-fluoro splitting) are critical .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 241.3) and fragmentation patterns (e.g., loss of cyclopentylthiol).

- FT-IR : Detect NH₂ stretches (~3400 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Q. How do fluorine and cyclopentylsulfanyl groups influence the compound’s physicochemical properties?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability. Its electron-withdrawing effect directs electrophilic substitution to specific ring positions .

- Cyclopentylsulfanyl : Increases steric bulk, potentially reducing off-target interactions. The thioether group also contributes to redox activity, requiring inert storage conditions (argon, −20°C) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between this compound and its analogs?

- Methodological Answer :

- Comparative SAR Analysis : Test analogs with varying substituents (e.g., 3-fluoro vs. 4-fluoro, cyclopentyl vs. cyclohexyl) to isolate structural contributions. For example, replacing fluorine with chlorine in analogs reduces antimicrobial potency by 50% .

- Dose-Response Studies : Use IC₅₀/EC₅₀ curves to assess potency differences. For instance, this compound may show a steeper dose-response slope than 3-fluoroaniline derivatives due to improved target binding .

- Mechanistic Profiling : Employ enzyme inhibition assays (e.g., stearoyl-CoA desaturase) or receptor-binding studies to identify off-target effects .

Q. What strategies optimize regioselectivity during fluorination and thioether coupling?

- Methodological Answer :

- Fluorination : Use directing groups (e.g., nitro) to control para/ortho substitution. KF in DMF at 80°C achieves >90% para-fluorination .

- Thioether Coupling : Activate the aromatic ring with electron-withdrawing groups (e.g., –NO₂) before SNAr. Copper catalysts (e.g., CuCl₂) enhance regioselectivity for meta-substitution in halogen-rich environments .

Q. How can HiKE-IMS differentiate isomerization pathways in fluoroaniline derivatives?

- Methodological Answer :

- HiKE-IMS Setup : Operate at high electric fields (40–90 Td) to separate isomers based on mobility differences. For example, 3-fluoroaniline exhibits 15% higher mobility than 4-fluoroaniline due to steric effects .

- Hydration Studies : Monitor mobility shifts with increasing humidity. 3-Fluoroaniline shows greater hydration (Δmobility = 0.05 cm²/Vs per 10% RH) due to lower proton affinity, aiding degradation pathway analysis .

Q. What in vitro assays are suitable for evaluating antimicrobial efficacy, and how should results be contextualized?

- Methodological Answer :

- Zone of Inhibition Assays : Compare inhibition diameters (e.g., 15–16 mm for E. coli) against standards like gentamicin (18 mm). Use agar plates with 10⁶ CFU/mL inoculum .

- MIC Determination : Perform broth microdilution (CLSI guidelines). For example, MIC = 32 µM for S. aureus vs. 16 µM for gentamicin .

- Time-Kill Curves : Assess bactericidal effects over 24 hours; sustained activity (>3-log CFU reduction) indicates potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.